Membrane Binding Affinity vs. Flavone
In a head-to-head differential scanning calorimetry (DSC) and NMR study, 4′-methylflavone (4MF) demonstrated a DPPC model membrane binding constant (K) of 2304 M⁻¹, which is 26% lower than the 3125 M⁻¹ observed for unsubstituted flavone (FLV), yet 124% higher than 7-hydroxyflavone (7HF, 851 M⁻¹) [1]. The methyl group shifts the flavone localization from the deep hydrophobic core (FLV) toward the lipid-water interface region, a spatial redistribution that correlates with altered anti-proliferative outcomes independent of total membrane loading [1].
| Evidence Dimension | Apparent binding constant (K) to DPPC model membrane |
|---|---|
| Target Compound Data | K = 2304 M⁻¹ (4′-methylflavone, 4MF) |
| Comparator Or Baseline | K = 3125 M⁻¹ (flavone, FLV); K = 1030 M⁻¹ (4′-methyl-7-hydroxyflavone, 4M7HF); K = 851 M⁻¹ (7-hydroxyflavone, 7HF) |
| Quantified Difference | 4MF binds 26% weaker than FLV but 124% stronger than 7HF; the 4′-methyl group reduces deep hydrophobic core penetration relative to FLV |
| Conditions | DPPC multilamellar vesicles; DSC and ¹H/¹³C NMR spectroscopy; 37 °C; pH 7.4 buffer |
Why This Matters
Procurement decisions for membrane interaction or anti-proliferative studies must account for the fact that 4′-methylflavone occupies a distinct membrane micro-environment compared to either unsubstituted flavone or hydroxylated analogs, directly impacting cellular uptake and pharmacology.
- [1] Sinha R, Anantram A, Joshi UJ, Srivastava S, Govil G. Effect of Methyl Substitution in Flavones on Its Localization and Interaction with DPPC Model Membrane: Implications for Anti-Proliferative Activity. Int J Curr Pharm Res. 2015;7(2):43-50. View Source
